
5-Bromo-3-ethoxy-2-(2,2,2-trifluoroacetamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-ethoxy-2-(2,2,2-trifluoroacetamido)benzoic acid is a complex organic compound with the molecular formula C11H9BrF3NO4. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoroacetamido group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethoxy-2-(2,2,2-trifluoroacetamido)benzoic acid typically involves multiple steps:
Ethoxylation: The addition of an ethoxy group to the aromatic ring.
Trifluoroacetamidation: The incorporation of a trifluoroacetamido group.
Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Ethoxylation often involves the use of ethyl alcohol and a strong acid catalyst. Trifluoroacetamidation typically requires trifluoroacetic anhydride and a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-ethoxy-2-(2,2,2-trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-ethoxy-2-(2,2,2-trifluoroacetamido)benzoic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-ethoxy-2-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form strong hydrogen bonds with biological molecules, influencing their activity. The bromine atom and ethoxy group can also participate in various chemical interactions, affecting the compound’s overall behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-fluorobenzoic acid: Similar in structure but lacks the ethoxy and trifluoroacetamido groups.
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Contains two trifluoroethoxy groups instead of one ethoxy and one trifluoroacetamido group.
5-Bromo-3-ethoxy-2-fluorophenylboronic acid: Similar but contains a boronic acid group instead of a benzoic acid core.
Uniqueness
5-Bromo-3-ethoxy-2-(2,2,2-trifluoroacetamido)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C11H9BrF3NO4 |
|---|---|
Molekulargewicht |
356.09 g/mol |
IUPAC-Name |
5-bromo-3-ethoxy-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C11H9BrF3NO4/c1-2-20-7-4-5(12)3-6(9(17)18)8(7)16-10(19)11(13,14)15/h3-4H,2H2,1H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
BOSSWKLBFVTBRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1NC(=O)C(F)(F)F)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


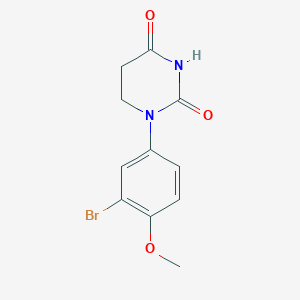
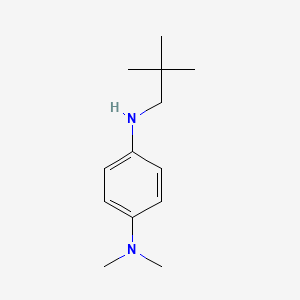

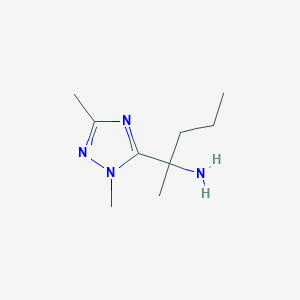
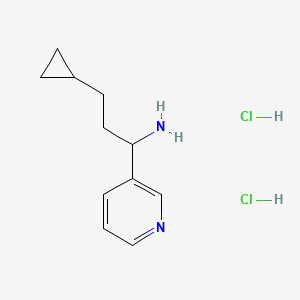
![{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride](/img/structure/B15304181.png)
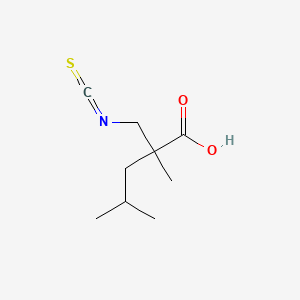
![5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B15304187.png)
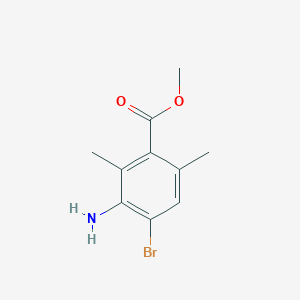
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid](/img/structure/B15304192.png)
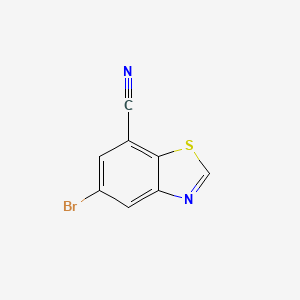
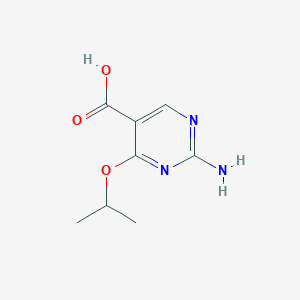
![8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B15304206.png)

